molecular formula C12H11BrO2 B104453 2-Bromo-1,4-dimethoxynaphthalene CAS No. 64648-81-3

2-Bromo-1,4-dimethoxynaphthalene

Cat. No.: B104453
CAS No.: 64648-81-3
M. Wt: 267.12 g/mol
InChI Key: CUDFWADTRPHTIQ-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a derivative of naphthalene, where two methoxy groups are attached to the 1 and 4 positions, and a bromine atom is attached to the 2 position. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dimethoxynaphthalene typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is the reaction of 1,4-dimethoxynaphthalene with bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction is usually carried out at low temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of photochemical bromination techniques can also be employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-dimethoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form 1,4-dimethoxynaphthalene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of 2-amino-1,4-dimethoxynaphthalene or 2-thio-1,4-dimethoxynaphthalene.

    Oxidation: Formation of 2-bromo-1,4-naphthoquinone.

    Reduction: Formation of 1,4-dimethoxynaphthalene.

Scientific Research Applications

2-Bromo-1,4-dimethoxynaphthalene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,4-dimethoxynaphthalene is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

2-bromo-1,4-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDFWADTRPHTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472484
Record name 2-bromo-1,4-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64648-81-3
Record name 2-bromo-1,4-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50 grams (0.26 mol) of 1,4-dimethoxynaphthalene, prepared according to the procedure of L. Fieser, in the Journal of the American Chemical Society, Volume 70, page 3165 (1948), in 500 ml glacial acetic acid is added 13.7 ml (0.26 mol) of bromine at room temperature. The mixture is stirred for 1 hour, and the solvent is removed under reduced pressure and the residue dissolved in ether. The resulting solution is carefully washed twice with sodium bicarbonate, the organic layer separated, dried over sodium sulfate and the solvent removed. Distillation of the residue gave 63.4 grams (81% of theoretical yield) of liquid 2-bromo-1,4-dimethoxy-naphthalene (boiling 200°-210° at 0.1 mm Hg). The product has a nuclear magnetic resonance spectrum consistant with the expected structure and has peaks expressed in parts per million relative to tetramethylsilane at 8.0 (m,2H), 7.4(m,2H), 6.9(s,1H), 3.9(d,6H).
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Synthesis routes and methods II

Procedure details

The process of preparing the novel compounds of this invention comprises the steps of (1) brominating 1,4-dimethoxynaphthalene with liquid bromine in an organic solvent such as acetic acid at room temperature to form the 2-bromo-1,4-dimethoxynaphthalene, (2) converting the bromine derivative to the carboxylic acid derivative by lithiation and carboxylation. The lithiation is conducted in a known procedure, as for example, by treating the bromo derivative with n-Butyllithium in an organic solvent under anhydrous conditions at a low temperature, such as -78° C. The resulting lithium compound is not isolated, but converted into the carboxylic acid by adding dry ice to the cooled lithium compound and allowing the reaction mixture to come to room temperature. (3) The carboxylic acid derivative is then converted to the acid chloride by treating with thionyl chloride at room temperature. (4) The resulting acid chloride is condensed with the appropriate amine to form the carboxamide. The condensation reaction is carried out by treating the acid chloride in an organic solvent with the appropriate amine at room temperature in the presence of a proton acceptor.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?

A1: this compound serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]

Q2: Can you provide an example of how this compound has been utilized to synthesize a specific target molecule?

A2: Researchers have successfully employed this compound in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of this compound in constructing specific polycyclic frameworks. []

Q3: Apart from furan derivatives, have other reagents been explored in reactions with this compound under aryne-forming conditions?

A3: Yes, research has investigated the reaction of this compound with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []

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